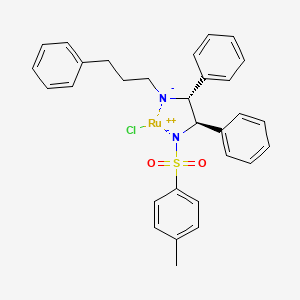
(S,S)-Teth-TsDpen RuCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-Teth-TsDpen RuCl, also known as [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium, is a ruthenium-based complex. This compound is known for its application in asymmetric catalysis, particularly in the hydrogenation of ketones and imines.
Mechanism of Action
Target of Action
The primary target of (S,S)-Teth-TsDpen RuCl is the process of asymmetric transfer hydrogenation of a variety of imines . The compound acts as a chiral diamine ligand complexed with ruthenium .
Mode of Action
This compound interacts with its targets by facilitating the asymmetric transfer hydrogenation process . This process involves the addition of hydrogen to an unsaturated molecule from a sacrificial hydrogen donor other than H2, usually with the aid of a catalyst . The use of readily available, inexpensive, and easy-to-handle hydrogen donors avoids the risks associated with hazardous pressurized hydrogen .
Biochemical Pathways
It is known that the compound plays a crucial role in the asymmetric transfer hydrogenation of imines . This process is a key part of various biochemical reactions and pathways, particularly those involving the reduction of carbonyls, imines, alkenes, and alkynes .
Result of Action
The primary result of the action of this compound is the facilitation of the asymmetric transfer hydrogenation of a variety of imines . This results in the production of a variety of chiral secondary alcohols in high enantiomeric excess .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the N coordination environment can be controlled by changing the pyrolysis temperature . Low N coordination number (Ru–N 2, Ru–N 3) exhibited excellent catalytic activity and stability compared to RuCl 3 catalyst .
Preparation Methods
The synthesis of (S,S)-Teth-TsDpen RuCl involves the reaction of ruthenium chloride with (S,S)-TsDpen (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in the presence of mesitylene. The reaction is typically carried out under inert conditions to prevent oxidation. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Chemical Reactions Analysis
(S,S)-Teth-TsDpen RuCl primarily undergoes catalytic hydrogenation reactions. It is used in the reduction of ketones and imines to their corresponding alcohols and amines, respectively. Common reagents used in these reactions include hydrogen gas and formic acid. The reaction conditions often involve mild temperatures and pressures, making it a versatile catalyst in organic synthesis .
Scientific Research Applications
(S,S)-Teth-TsDpen RuCl has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
Biology: The compound’s ability to catalyze specific reactions makes it valuable in the study of enzyme mimetics and biochemical pathways.
Medicine: Its role in synthesizing chiral drugs is significant, as many pharmaceuticals require specific enantiomers for efficacy.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications
Comparison with Similar Compounds
(S,S)-Teth-TsDpen RuCl is unique due to its high enantioselectivity and efficiency in catalytic hydrogenation. Similar compounds include:
(R,R)-Teth-TsDpen RuCl: The enantiomer of this compound, used for similar applications but with opposite enantioselectivity.
(S,S)-TsDPEN RuCl: Another ruthenium complex with a different ligand structure, used in asymmetric hydrogenation.
(R,R)-TsDPEN RuCl: The enantiomer of (S,S)-TsDPEN RuCl, also used in asymmetric hydrogenation
These compounds share similar catalytic properties but differ in their ligand structures and enantioselectivity, making this compound a unique and valuable catalyst in asymmetric synthesis.
Properties
CAS No. |
851051-43-9 |
|---|---|
Molecular Formula |
C30H31ClN2O2RuS |
Molecular Weight |
620.2 g/mol |
IUPAC Name |
[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m0../s1 |
InChI Key |
MDABGVLQRDDWLY-ARDORAJISA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2] |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


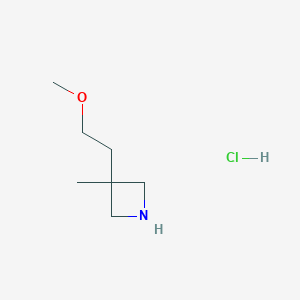
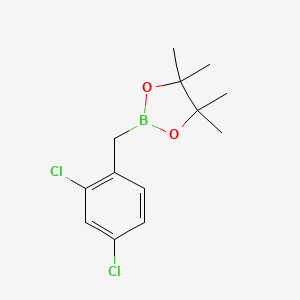
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

amine trihydrochloride](/img/structure/B1435686.png)
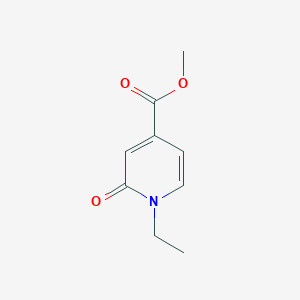

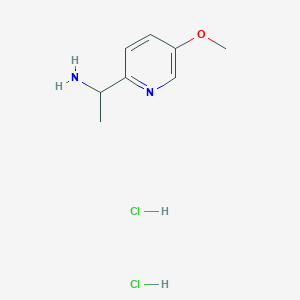
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
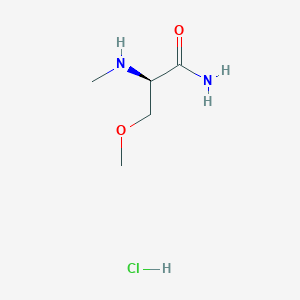
![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)
![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)
